molecular formula C8H15N5 B14175955 1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole CAS No. 920748-42-1

1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole

Katalognummer: B14175955
CAS-Nummer: 920748-42-1
Molekulargewicht: 181.24 g/mol
InChI-Schlüssel: IFRIXSQWSHDZLZ-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a pyrrolidine moiety and an isopropyl group

Vorbereitungsmethoden

The synthesis of 1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole typically involves the following steps:

    Formation of Pyrrolidine-2-carbaldehyde: This intermediate is synthesized through the oxidation of pyrrolidine derivatives.

    Tetrazole Ring Formation: The tetrazole ring is formed via a [3+2] cycloaddition reaction between an azide and a nitrile group.

    Substitution Reactions: The final compound is obtained by introducing the isopropyl group through substitution reactions under specific conditions.

Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

    Cyclization: Under certain conditions, the compound can undergo cyclization to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

Wissenschaftliche Forschungsanwendungen

1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in studying enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: The compound is investigated for its potential use in manufacturing processes and as a precursor for other chemical syntheses.

Wirkmechanismus

The mechanism of action of 1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting or modulating their activity. The pyrrolidine moiety contributes to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole can be compared with similar compounds such as:

    1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole: Similar structure but with an imidazole ring instead of a tetrazole ring.

    1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole: Features a pyrazole ring, offering different chemical properties.

    1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-triazole: Contains a triazole ring, which affects its reactivity and applications.

The uniqueness of this compound lies in its tetrazole ring, which provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

920748-42-1

Molekularformel

C8H15N5

Molekulargewicht

181.24 g/mol

IUPAC-Name

1-propan-2-yl-5-[(2R)-pyrrolidin-2-yl]tetrazole

InChI

InChI=1S/C8H15N5/c1-6(2)13-8(10-11-12-13)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1

InChI-Schlüssel

IFRIXSQWSHDZLZ-SSDOTTSWSA-N

Isomerische SMILES

CC(C)N1C(=NN=N1)[C@H]2CCCN2

Kanonische SMILES

CC(C)N1C(=NN=N1)C2CCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.